molecular formula C6H6Br2ClN B13227458 2-(Bromomethyl)-6-chloropyridine hydrobromide CAS No. 32938-50-4

2-(Bromomethyl)-6-chloropyridine hydrobromide

Katalognummer: B13227458
CAS-Nummer: 32938-50-4
Molekulargewicht: 287.38 g/mol
InChI-Schlüssel: CHHOCGVXCGPLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-6-chloropyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloropyridine hydrobromide typically involves the bromination of 6-chloropyridine. One common method is the reaction of 6-chloropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of brominating agents such as N-bromosuccinimide (NBS) in combination with solvents like dimethyl sulfoxide (DMSO) can also be employed to achieve efficient bromination.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-6-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of methyl-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-6-chloropyridine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-6-chloropyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups onto the pyridine ring. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: Similar in structure but with a methyl group at the 5-position.

    2-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.

    6-Bromo-8-methylimidazo[1,2-a]pyridine: Similar pyridine derivative with a bromo group at the 6-position.

Uniqueness

2-(Bromomethyl)-6-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for versatile synthetic applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

32938-50-4

Molekularformel

C6H6Br2ClN

Molekulargewicht

287.38 g/mol

IUPAC-Name

2-(bromomethyl)-6-chloropyridine;hydrobromide

InChI

InChI=1S/C6H5BrClN.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H

InChI-Schlüssel

CHHOCGVXCGPLMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Cl)CBr.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.